molecular formula C6H14O5 B7805268 Diglycerol CAS No. 51493-70-0

Diglycerol

Cat. No.: B7805268
CAS No.: 51493-70-0
M. Wt: 166.17 g/mol
InChI Key: GPLRAVKSCUXZTP-UHFFFAOYSA-N
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Description

Diglycerol, also known as diglycerin, is a polyol compound consisting of two glycerol molecules linked by an ether bond. It is a colorless, odorless, and viscous liquid that is highly soluble in water. This compound is widely used in various industries due to its unique properties, such as its ability to act as a humectant, solvent, and emulsifier.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diglycerol can be synthesized through the etherification of glycerol. This process involves the catalytic condensation of two glycerol molecules to form this compound. The reaction can be carried out using both homogeneous and heterogeneous catalysts. Common catalysts include alkaline-based catalysts such as sodium hydroxide and potassium hydroxide. The reaction is typically conducted at elevated temperatures ranging from 200°C to 250°C .

Industrial Production Methods: In industrial settings, this compound is produced through a glycerolysis reaction, where triglycerides react with glycerol in the presence of an alkaline catalyst. The reaction mixture is then subjected to distillation to separate this compound from unreacted glycerol and other by-products. This method allows for the production of this compound in high concentrations and yields .

Chemical Reactions Analysis

Types of Reactions: Diglycerol undergoes various chemical reactions, including etherification, esterification, and oxidation.

Common Reagents and Conditions:

Major Products:

    Etherification: Produces this compound and higher polyglycerols.

    Esterification: Produces this compound esters, which are used as surfactants and emulsifiers.

Scientific Research Applications

Diglycerol has a wide range of applications in scientific research and various industries:

Mechanism of Action

Diglycerol exerts its effects primarily through its ability to interact with water molecules and other compounds. Its hygroscopic nature allows it to retain moisture, making it an effective humectant. In biochemical pathways, this compound can participate in reactions involving glycerol derivatives, such as the formation of glycerol esters and ethers .

Comparison with Similar Compounds

    Glycerol: A simpler polyol with three hydroxyl groups, used widely as a humectant and solvent.

    Triglycerol: A higher polyol with three glycerol units, used in similar applications but with different physical properties.

Uniqueness of Diglycerol:

Properties

IUPAC Name

3-(2,3-dihydroxypropoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14O5/c7-1-5(9)3-11-4-6(10)2-8/h5-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLRAVKSCUXZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COCC(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O5
Source PubChem
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DSSTOX Substance ID

DTXSID90872273
Record name 3,3'-Oxydi(propane-1,2-diol)
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Molecular Weight

166.17 g/mol
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Physical Description

Liquid; Other Solid
Record name Propanediol, oxybis-
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CAS No.

627-82-7, 59113-36-9
Record name Bis(2,3-dihydroxypropyl) ether
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Record name alpha,alpha'-Diglycerol
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Record name Diglycerin
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Record name Diglycerol
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Record name 3,3'-Oxydi(propane-1,2-diol)
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Record name Oxybispropanediol
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Record name .ALPHA.,.ALPHA.'-DIGLYCEROL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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